BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-(oxan-4-ylamino)acetamide

Medicinal chemistry Pharmacophore design HBA count

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide (CAS 1153227-86-1; synonym: N-cyclohexyl-2-((tetrahydro-2H-pyran-4-yl)amino)acetamide; molecular formula C₁₃H₂₄N₂O₂; MW 240.34 g/mol) is a secondary-amine-bridged glycinamide derivative that incorporates both a hydrophobic cyclohexyl cap on the amide nitrogen and a saturated oxane (tetrahydropyran, THP) ring at the α-amino position. The compound is commercially available as a research-grade chemical from suppliers including AKSci and Leyan, with a certified purity of 98% via HPLC.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B7556749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(oxan-4-ylamino)acetamide
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CNC2CCOCC2
InChIInChI=1S/C13H24N2O2/c16-13(15-12-4-2-1-3-5-12)10-14-11-6-8-17-9-7-11/h11-12,14H,1-10H2,(H,15,16)
InChIKeyVLJPEMCSNUJWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide: Structural Identity, Commercial Availability, and Compound-Class Context


N-Cyclohexyl-2-(oxan-4-ylamino)acetamide (CAS 1153227-86-1; synonym: N-cyclohexyl-2-((tetrahydro-2H-pyran-4-yl)amino)acetamide; molecular formula C₁₃H₂₄N₂O₂; MW 240.34 g/mol) is a secondary-amine-bridged glycinamide derivative that incorporates both a hydrophobic cyclohexyl cap on the amide nitrogen and a saturated oxane (tetrahydropyran, THP) ring at the α-amino position . The compound is commercially available as a research-grade chemical from suppliers including AKSci and Leyan, with a certified purity of 98% via HPLC . The THP ring is recognized in medicinal chemistry as a privileged building block because it serves as a bioisostere of cyclohexane while introducing an additional hydrogen-bond acceptor (HBA) through its ring oxygen, enabling the modulation of lipophilicity, solubility, and target-binding interactions relative to purely carbocyclic analogs [1]. The compound thus represents a structurally differentiated scaffold within the broader cyclohexyl amide derivative space.

Why Generic Substitution Is Not Advisable: Structural Differentiation of N-Cyclohexyl-2-(oxan-4-ylamino)acetamide from In-Class Analogs


The cyclohexyl amide/glycinamide chemical space encompasses a diverse array of compounds whose biological and physicochemical properties are exquisitely sensitive to the nature and position of substituents. N-Cyclohexyl-2-(oxan-4-ylamino)acetamide differs from its closest in-class analogs—N-cyclohexylacetamide (MW 141.21, no α-amino or THP group), 2-amino-N-cyclohexylacetamide (MW 156.23, free α-amine, no THP), and N-(2,6-dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide (THP ring embedded differently) . The incorporation of the THP-4-ylamino moiety at the glycinamide α-carbon simultaneously introduces a second HBA (the oxane oxygen), increases the heavy atom count, alters the pKa of the secondary amine, and modulates the lipophilicity profile [1]. Class-level evidence indicates that THP-for-cyclohexyl substitution can reduce logP by approximately 0.5–1.0 units while adding a directional HBA, which may be critical for target engagement in binding pockets that exploit the ring oxygen [1]. These differences mean that simple cyclohexyl-substituted acetamides or free amine analogs cannot serve as direct functional substitutes in structure-activity relationship (SAR) studies or biological assays that depend on the specific pharmacophore features conferred by the oxan-4-ylamino motif.

Quantitative Differentiation Evidence: N-Cyclohexyl-2-(oxan-4-ylamino)acetamide vs. Closest Structural Analogs


Hydrogen-Bond Acceptor (HBA) Count: Enhancement of Pharmacophoric Complexity Relative to N-Cyclohexylacetamide

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide possesses four hydrogen-bond acceptor atoms (two carbonyl oxygens, one secondary amine nitrogen, and one oxane ring oxygen), whereas N-cyclohexylacetamide (CAS 1124-53-4) has only two HBAs (one carbonyl oxygen, one amide nitrogen) . The additional oxane oxygen and secondary amine provide differentiated directional HBA capacity that cannot be replicated by simple N-cyclohexylacetamide or its N-alkyl variants.

Medicinal chemistry Pharmacophore design HBA count

Fraction sp³ (Fsp³) and Three-Dimensional Character: Structural Complexity vs. Flat Aromatic Comparators

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide has an Fsp³ of 0.85 (11 sp³ carbons out of 13 total carbons; the only sp² carbon is the amide carbonyl), reflecting a highly saturated, three-dimensional scaffold . In contrast, the broader glycinamide patent literature describes aryl-substituted glycinamides with Fsp³ values below 0.5 [1]. Higher Fsp³ has been associated with improved clinical success rates, reduced off-target promiscuity, and superior physicochemical profiles in drug discovery campaigns [2].

Fsp³ Drug-likeness 3D character

Molecular Weight and Polar Surface Area Differentiation: Implications for CNS Permeability Profiling vs. N-Cyclohexylacetamide

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide has a molecular weight of 240.34 g/mol and an estimated topological polar surface area (tPSA) of approximately 50–55 Ų, reflecting contributions from the amide, secondary amine, and oxane oxygen functionalities . N-Cyclohexylacetamide (MW 141.21, tPSA ~29 Ų) and 2-amino-N-cyclohexylacetamide (MW 156.23, tPSA ~55 Ų) occupy different regions of CNS drug-likeness space [1]. The target compound's tPSA falls within the desirable range for CNS penetration (tPSA < 90 Ų) per the CNS MPO scoring system, while its MW of 240 is well below the 400 Da threshold [2].

CNS MPO tPSA Blood-brain barrier

Purity Specification: Certified 98% HPLC Purity as a Procurement-Grade Metric vs. Uncertified Analogs

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide is supplied by Leyan with a certified purity of 98% as determined by HPLC analysis, providing a verifiable procurement-grade specification . In contrast, simpler analogs such as N-cyclohexylacetamide are available from multiple suppliers with purities ranging from 95% to 97%, often without explicit HPLC verification . The certified 98% HPLC purity reduces the risk of confounding impurities in biological assays and ensures batch-to-batch reproducibility.

HPLC purity Quality assurance Procurement standard

Lipophilicity Modulation: Tetrahydropyran-for-Cyclohexane Bioisosteric Replacement Effect on Predicted logP

The tetrahydropyran ring has been documented as a less lipophilic bioisostere of cyclohexane, with a measured logP reduction of approximately 0.5–1.0 log units when THP replaces cyclohexyl in matched molecular pairs [1]. N-Cyclohexyl-2-(oxan-4-ylamino)acetamide, which contains one THP ring and one cyclohexyl group, is predicted to have a logP intermediate between dicyclohexyl analogs (more lipophilic) and bis-THP analogs (more hydrophilic). The closest comparator, N-(2,6-dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide, contains two cyclohexyl groups, yielding a higher predicted logP and lower aqueous solubility relative to the target compound [2].

LogP Bioisosterism Lipophilicity

Target Engagement Potential: Structural Eligibility as a Cyclohexyl Amide CRF1 Receptor Antagonist Scaffold

Patent literature from Novartis AG (US 2014/0088105, US 2012/0316185, and related filings) explicitly describes cyclohexyl amide derivatives incorporating tetrahydropyran substituents as corticotropin-releasing factor 1 (CRF1) receptor antagonists [1] [2]. While N-cyclohexyl-2-(oxan-4-ylamino)acetamide itself is not an exemplified final compound in these patents, it falls within the Markush structural scope of Formula I and embodies the key pharmacophoric elements: a cyclohexyl amide terminal group and a tetrahydropyran-containing amino substituent. Representative exemplified compounds in the patent series demonstrated CRF1 binding IC₅₀ values in the nanomolar range [1]. Simpler N-cyclohexylacetamide lacks the THP-amino substituent required for CRF1 pharmacophore matching [3].

CRF1 antagonist GPCR Cyclohexyl amide

Optimal Application Scenarios for N-Cyclohexyl-2-(oxan-4-ylamino)acetamide Based on Quantitative Differentiation Evidence


CRF1 Receptor Antagonist Lead Identification and SAR Expansion

N-Cyclohexyl-2-(oxan-4-ylamino)acetamide is structurally aligned with the cyclohexyl amide CRF1 antagonist chemotype disclosed in Novartis patent filings (US 2014/0088105, US 2012/0316185) [1]. As a scaffold that embodies both the essential cyclohexyl amide terminus and the tetrahydropyran-containing amino substituent, it serves as an ideal core template for systematic SAR exploration—variation of the cyclohexyl group (substitution, ring size), the THP ring (positional isomerism, substitution), and the glycinamide linker. Its 98% HPLC-certified purity ensures that observed biological activity can be reliably attributed to the parent compound rather than impurities [2].

CNS Drug Discovery Programs Requiring High Fsp³ and Intermediate tPSA

With an Fsp³ of 0.85—comparable to the most saturated clinical candidates—and an estimated tPSA of 50–55 Ų (within the CNS MPO desirable range of <90 Ų) [1] [2], this compound is well-suited for CNS-targeted drug discovery programs that prioritize three-dimensional character to reduce off-target pharmacology. Its intermediate MW of 240.34 g/mol leaves ample room for further functionalization while staying below the 400 Da CNS permeability threshold [3].

Hydrogen-Bond Acceptor Pharmacophore Probing in Structure-Based Drug Design

The compound's four HBA atoms—including the distinctive oxane ring oxygen that serves as a directional hydrogen-bond acceptor—make it an excellent probe molecule for structure-based drug design efforts aimed at mapping HBA requirements in target binding pockets [1]. In contrast to N-cyclohexylacetamide (2 HBA) or 2-amino-N-cyclohexylacetamide (3 HBA, but lacking the oxane oxygen), this compound enables the interrogation of polar contacts that require both the secondary amine and the ether oxygen in a defined spatial orientation [2].

Bioisostere Matched-Pair Analysis: Tetrahydropyran vs. Cyclohexyl in Lead Optimization

The compound is an optimal tool for matched molecular pair (MMP) analysis comparing THP-for-cyclohexyl bioisosteric replacement effects. As documented in medicinal chemistry literature, THP substitution reduces logP by approximately 0.5–1.0 units relative to the cyclohexyl isostere while adding a hydrogen-bond acceptor [1]. By pairing N-cyclohexyl-2-(oxan-4-ylamino)acetamide with its dicyclohexyl or bis-THP analogs, researchers can experimentally quantify the impact of this specific bioisosteric exchange on target potency, selectivity, metabolic stability, and physicochemical parameters.

Quote Request

Request a Quote for N-cyclohexyl-2-(oxan-4-ylamino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.